molecular formula C10H18F3N3O2 B8193653 N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate

N,N-Dimethyl-[1,3'-biazetidin]-3-amine 2,2,2-trifluoroacetate

Cat. No.: B8193653
M. Wt: 269.26 g/mol
InChI Key: NEXMZNHHJNOZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate is an organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a trifluoroacetate group, making it highly reactive and useful in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate typically involves the reaction of N,N-dimethyl-1,3-biazetidine with trifluoroacetic acid. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The process involves the following steps:

    Reaction Setup: The reaction is set up in a dry, inert atmosphere, typically using nitrogen or argon gas.

    Addition of Reagents: N,N-dimethyl-1,3-biazetidine is added to a solution of trifluoroacetic acid.

    Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoroacetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-[1,3’-biazetidin]-3-amine oxide.

    Reduction: Formation of N,N-dimethyl-[1,3’-biazetidin]-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group enhances the compound’s reactivity, allowing it to participate in a range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with metal ions, influencing catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyltrifluoroacetamide: Similar in structure but lacks the biazetidine ring.

    N,N-Diethyl-2,2,2-trifluoroacetamide: Contains an ethyl group instead of a dimethyl group.

    2,2,2-Trifluoroethyl trifluoroacetate: Contains a trifluoroethyl group instead of a dimethyl group.

Uniqueness

N,N-Dimethyl-[1,3’-biazetidin]-3-amine 2,2,2-trifluoroacetate is unique due to its biazetidine ring structure combined with the trifluoroacetate group. This combination imparts distinct chemical properties, making it highly versatile in various chemical reactions and applications.

Properties

IUPAC Name

1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3.C2HF3O2/c1-10(2)8-5-11(6-8)7-3-9-4-7;3-2(4,5)1(6)7/h7-9H,3-6H2,1-2H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXMZNHHJNOZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(C1)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.